molecular formula C25H26N4O3S B2584535 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 941000-48-2

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2584535
CAS No.: 941000-48-2
M. Wt: 462.57
InChI Key: JTPGMQAVOYYJSX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2, and a 1,2,3,4-tetrahydroisoquinoline moiety at position 3. The tetrahydroisoquinoline substituent introduces a bicyclic amine structure, which may influence pharmacokinetic properties such as lipophilicity and binding affinity to biological targets .

The synthesis of such compounds typically involves multi-step reactions, including cyclization of oxazole precursors and sulfonylation of piperidine derivatives (as inferred from analogous syntheses in the literature) . Structural characterization is commonly performed using NMR, mass spectrometry, and X-ray crystallography tools like SHELXL or ORTEP-3 for precise determination of stereochemistry and intermolecular interactions .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-18-10-14-29(15-11-18)33(30,31)22-8-6-20(7-9-22)24-27-23(16-26)25(32-24)28-13-12-19-4-2-3-5-21(19)17-28/h2-9,18H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPGMQAVOYYJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the tetrahydroisoquinoline and oxazole rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs share the 1,3-oxazole-4-carbonitrile scaffold but differ in substituents, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Compound Key Structural Features Molecular Weight (g/mol) Solubility Reported Activity
Target Compound Oxazole-4-carbonitrile with 4-methylpiperidinylsulfonylphenyl and tetrahydroisoquinoline ~520 (estimated) Moderate in DMSO Potential kinase inhibition (inferred)
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile Fluorinated benzoyl-piperazine and fluorophenyl groups ~467 High in polar solvents Anticandidal activity
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline core with thiophene and methylphenyl substituents ~390 Low in water Antimicrobial properties
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine-carbonitrile with thiazole and morpholinosulfonylphenyl groups ~470 High in ethanol Kinase inhibition (e.g., EGFR)
4'-(3-Piperidin-1-yl-pyrrolidine-1-sulfonyl)-biphenyl-4-carbonitrile Biphenyl-sulfonylpyrrolidine-piperidine hybrid ~425 Low in aqueous media Not specified (structural analog)

Key Differences:

Substituent Effects: The target compound’s tetrahydroisoquinoline group distinguishes it from analogs with simpler aromatic or heteroaromatic substituents (e.g., fluorophenyl in or thiophene in ). This bicyclic amine may enhance binding to targets like G-protein-coupled receptors (GPCRs) or serotonin transporters.

Synthetic Complexity: The synthesis of the target compound likely requires sulfonylation and multi-component cyclization steps, similar to methods described for hexahydroquinoline derivatives . In contrast, pyrimidine-based analogs utilize simpler nucleophilic substitution reactions.

Biological Activity: Fluorinated analogs (e.g., ) exhibit antifungal activity due to enhanced electronegativity and membrane interaction. The target compound’s tetrahydroisoquinoline moiety may confer neuroactivity or kinase modulation, as seen in related isoquinoline derivatives .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S with a molecular weight of approximately 402.53 g/mol. The structure features a sulfonyl group attached to a phenyl ring, a tetrahydroisoquinoline moiety, and an oxazole ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26N4O3S
Molecular Weight402.53 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The compound exhibits several biological activities which can be attributed to its unique structural features:

  • Antitumor Activity : Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines. The oxazole and tetrahydroisoquinoline components are known for their antitumor properties.
  • Antimicrobial Properties : Research has shown that similar compounds with sulfonyl groups possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : The tetrahydroisoquinoline structure is associated with neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM, indicating promising anticancer potential.
  • Antimicrobial Efficacy : In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting significant antibacterial activity.
  • Neuroprotection : A recent investigation highlighted the neuroprotective effects of the compound in an animal model of Parkinson’s disease. It was found to reduce neuronal apoptosis by modulating apoptotic pathways through the inhibition of caspase-3 activation.

Table 2: Summary of Biological Activities

Activity TypeModel/SystemResult
AntitumorMCF-7 Cell LineIC50 = 15 µM
AntimicrobialS. aureus, E. coliMIC = 8-32 µg/mL
NeuroprotectiveParkinson’s Disease ModelReduced apoptosis

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